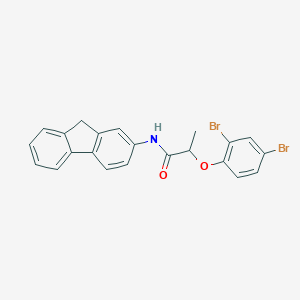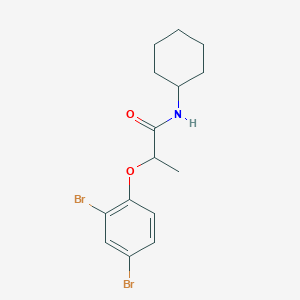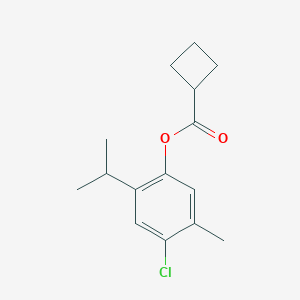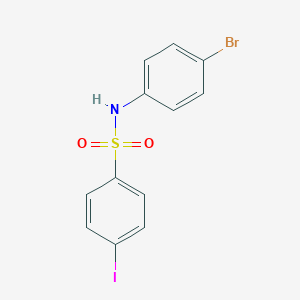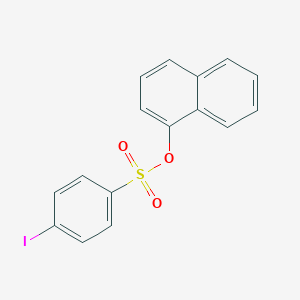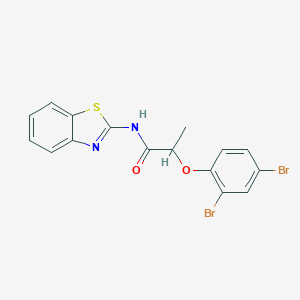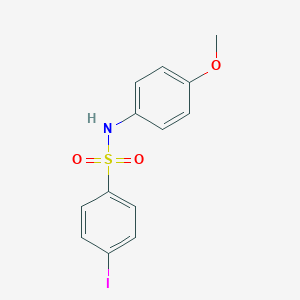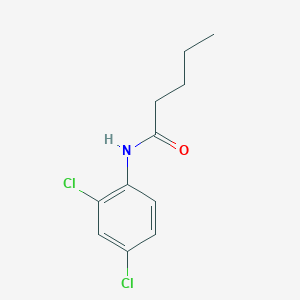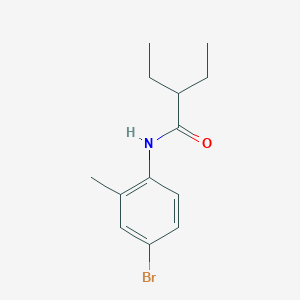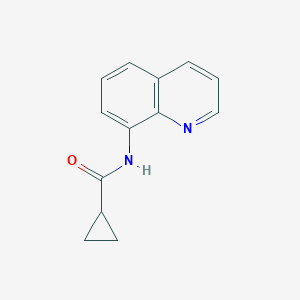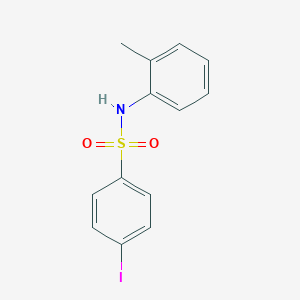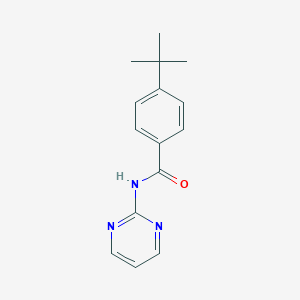
4-tert-butyl-N-(2-pyrimidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-pyrimidinyl)benzamide, also known as TBB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TBB is a selective inhibitor of casein kinase 2 (CK2), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
4-tert-butyl-N-(2-pyrimidinyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers, and its inhibition by 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to induce apoptosis in cancer cells. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus.
Biochemical and Physiological Effects
4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(2-pyrimidinyl)benzamide induces apoptosis by inhibiting CK2, which plays a crucial role in cell survival. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus. In addition, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-(2-pyrimidinyl)benzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to inhibit the enzyme competitively. 4-tert-butyl-N-(2-pyrimidinyl)benzamide is also relatively easy to synthesize and purify, making it a cost-effective inhibitor. However, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has some limitations, including its potential toxicity and its relatively low potency compared to other CK2 inhibitors.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N-(2-pyrimidinyl)benzamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of 4-tert-butyl-N-(2-pyrimidinyl)benzamide. Another area of research is the study of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in combination with other drugs for the treatment of cancer and viral infections. In addition, further studies are needed to investigate the neuroprotective effects of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 4-tert-butyl-N-(2-pyrimidinyl)benzamide is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-tert-butyl-N-(2-pyrimidinyl)benzamide is a selective inhibitor of casein kinase 2 (CK2), an enzyme that plays a crucial role in various cellular processes. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. 4-tert-butyl-N-(2-pyrimidinyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to inhibit the enzyme competitively. However, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has some limitations, including its potential toxicity and its relatively low potency compared to other CK2 inhibitors. Further studies are needed to investigate the potential therapeutic applications of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in various diseases.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(2-pyrimidinyl)benzamide involves the reaction of 4-tert-butylbenzoyl chloride with 2-aminopyrimidine in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields 4-tert-butyl-N-(2-pyrimidinyl)benzamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancers, and its inhibition by 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to induce apoptosis in cancer cells. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus. In addition, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C15H17N3O |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
4-tert-butyl-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)12-7-5-11(6-8-12)13(19)18-14-16-9-4-10-17-14/h4-10H,1-3H3,(H,16,17,18,19) |
InChI-Schlüssel |
SRKBRGXSZMMNIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



